Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium is a coordination compound of yttrium with the molecular formula and a molecular weight of approximately 638.71 g/mol. This compound is known for its high purity (often exceeding 99.9%) and is primarily utilized in various scientific applications, particularly in material science and thin-film deposition processes. The compound is characterized by its three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands that stabilize the yttrium ion in a +3 oxidation state.
The compound is classified as a metal beta-diketonate and is commonly referred to by its synonyms, including Yttrium tris(dipivaloylmethanate) and Yttrium(III) thd. It is commercially available from suppliers such as Strem Chemicals and Ereztech, with a CAS number of 15632-39-0 . The compound is not intended for use in pharmaceuticals or food products but is widely used in research and industrial applications.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium can be synthesized through various methods. A common approach involves the reaction of yttrium oxide or yttrium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent such as toluene or hexane. The reaction typically requires heating under reflux conditions to facilitate the formation of the complex.
The resulting product can be purified through recrystallization techniques to achieve high purity levels necessary for scientific applications .
The molecular structure of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium features a central yttrium ion coordinated by three bulky heptanedionate ligands. Each ligand forms chelate rings with the yttrium ion due to the presence of two oxygen donor atoms from each ligand.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium can participate in various chemical reactions typical of metal-organic complexes. These include:
The stability of this compound allows it to be used as a precursor in chemical vapor deposition processes where it decomposes to form yttrium-containing films on substrates .
The mechanism of action for tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium primarily involves its role as a precursor in thin-film deposition techniques such as metal-organic chemical vapor deposition (MOCVD). When heated or subjected to specific atmospheric conditions (e.g., inert gas), the ligands decompose and release yttrium atoms that can then deposit onto a substrate.
This process typically results in the formation of yttrium oxide or other yttrium-based materials that exhibit desirable electronic or optical properties essential for applications in semiconductors and advanced ceramics .
The compound exhibits good thermal stability under standard laboratory conditions but should be handled with care due to its sensitivity to environmental factors .
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium has several important applications:
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